molecular formula C14H6F2N2O B12960855 2,2'-Oxybis(6-fluorobenzonitrile)

2,2'-Oxybis(6-fluorobenzonitrile)

Cat. No.: B12960855
M. Wt: 256.21 g/mol
InChI Key: AVHBVRVCOXJLTR-UHFFFAOYSA-N
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Description

2,2’-Oxybis(6-fluorobenzonitrile) is a chemical compound with the molecular formula C14H6F2N2O It is characterized by the presence of two fluorobenzonitrile groups connected by an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Oxybis(6-fluorobenzonitrile) typically involves the reaction of 6-fluorobenzonitrile with an appropriate oxygen donor under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction between 6-fluorobenzonitrile and an oxygen source, such as hydrogen peroxide or a peracid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of 2,2’-Oxybis(6-fluorobenzonitrile) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis(6-fluorobenzonitrile) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-Oxybis(6-fluorobenzonitrile) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-Oxybis(6-fluorobenzonitrile) involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Oxybis(6-fluorobenzonitrile) is unique due to the presence of two fluorobenzonitrile groups connected by an oxygen atom, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C14H6F2N2O

Molecular Weight

256.21 g/mol

IUPAC Name

2-(2-cyano-3-fluorophenoxy)-6-fluorobenzonitrile

InChI

InChI=1S/C14H6F2N2O/c15-11-3-1-5-13(9(11)7-17)19-14-6-2-4-12(16)10(14)8-18/h1-6H

InChI Key

AVHBVRVCOXJLTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OC2=C(C(=CC=C2)F)C#N

Origin of Product

United States

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